アビラマイシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

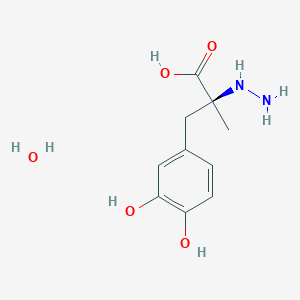

アビラマイシンは、ストレプトマイセス・ビリドクロモゲネスという細菌によって産生されるオルソマイシン系抗生物質です。 主に、バンコマイシン耐性腸球菌やペニシリン耐性連鎖球菌などのグラム陽性菌の増殖を抑制する能力があるため、家禽や家畜の成長促進剤として使用されています 。 アビラマイシンは、ジクロロイソエベルニニック酸分子とヘプタサッカライド鎖で構成されています .

科学的研究の応用

Avilamycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

アビラマイシンは、独自の作用機序によって細菌のタンパク質合成を阻害します。 50Sリボソームサブユニットに結合し、開始因子2の結合を阻止することで、成熟した70S開始複合体の形成とアミノアシル部位へのtRNAの正しい配置を阻害します 。 この二重のメカニズムは、開始段階とタンパク質合成の後半段階の両方を効果的に阻害し、細菌の死滅につながります .

類似化合物:

- フラムバマイシン

- クラマイシン

- オルソマイシン

比較: アビラマイシンは、その特異的な構造と作用機序によって、オルソマイシン系抗生物質の中で独特です。 フラムバマイシンやクラマイシンなどの他のオルソマイシンもタンパク質合成を阻害しますが、アビラマイシンの二重の作用機序と30Sと50Sリボソームサブユニットの両方に結合する能力が、他の類似化合物との違いを生み出しています 。 さらに、アビラマイシンは、バンコマイシン耐性腸球菌やペニシリン耐性連鎖球菌に対して効果があることから、その独自性がさらに強調されています .

生化学分析

Biochemical Properties

Avilamycin interacts with various biomolecules in its biochemical reactions. It binds to the 23S rRNA in the region proximal to the channel where tRNA enters the A-site, blocking protein synthesis . Avilamycin resistance is mediated by 23S rRNA methylation and active avilamycin transport .

Cellular Effects

Avilamycin influences cell function by inhibiting protein synthesis, which affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of protein synthesis can lead to the death of the bacterial cell, thus exhibiting its antimicrobial properties.

Molecular Mechanism

At the molecular level, Avilamycin exerts its effects through binding interactions with biomolecules, specifically the 23S rRNA . This binding blocks the protein synthesis pathway, leading to the inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

It is known that the biosynthesis of Avilamycin is regulated by two transcriptional activators, AviC1 and AviC2 .

Dosage Effects in Animal Models

It is used as a growth promoter in many countries, suggesting its safety at certain dosage levels .

Metabolic Pathways

Avilamycin is involved in complex metabolic pathways. Its biosynthesis requires the formation of a polyketide moiety and its attachment to a heptasaccharide chain consisting of various sugars .

Transport and Distribution

It is known that Avilamycin resistance can be mediated by active Avilamycin transport .

Subcellular Localization

Given its mechanism of action, it is likely that Avilamycin localizes to the ribosomes where it binds to the 23S rRNA .

準備方法

合成経路と反応条件: アビラマイシンは、微生物発酵によって産生されます。製造プロセスには、ストレプトマイセス・ビリドクロモゲネスの発酵、それに続く発酵液の高圧ろ過が含まれます。 得られたアビラマイシンろ過ケーキは、乾燥させて粉砕されます .

工業的生産方法: アビラマイシンの工業的生産には、収率を高めるために発酵条件を最適化することが含まれます。 紫外線と大気および室温プラズマを用いた組み合わせ変異誘発、および高濃度の塩化カルシウムによる合理的なスクリーニングなどの技術が、アビラマイシンの生産量を増やすために使用されてきました 。 さらに、発酵培地の組成、接種パラメータ、および酸素ベクター、グルコース、L-バリン、D-キシロース、酢酸ナトリウムなどの前駆体の補足戦略を最適化して、収率をさらに高めています .

化学反応の分析

反応の種類: アビラマイシンは、酸化や還元など、さまざまな化学反応を起こします。 たとえば、アルドケト還元酵素であるAviZ1は、アビラマイシンAとthis compoundCの間の酸化還元変換を触媒します .

一般的な試薬と条件: アビラマイシンに関与する酸化還元反応は、一般的にNADH/NAD+またはNADPH/NADP+などの補酵素を使用します 。 This compoundCからthis compoundAを生成する酸化は、生体内で豊富なNAD+の存在によって促進されます .

主要な生成物: これらの反応から生成される主要な生成物には、末端オクトース部分の2炭素分岐鎖の酸化還元状態が異なるthis compoundAとthis compoundCが含まれます .

4. 科学研究への応用

アビラマイシンは、化学、生物学、医学、産業の分野で特に、いくつかの科学研究への応用があります。

類似化合物との比較

- Flambamycin

- Curamycin

- Orthosomycin

Comparison: Avilamycin is unique among orthosomycin antibiotics due to its specific structure and mechanism of action. While other orthosomycins like flambamycin and curamycin also inhibit protein synthesis, avilamycin’s dual mechanism of action and its ability to bind to both the 30S and 50S ribosomal subunits distinguish it from other similar compounds . Additionally, avilamycin’s effectiveness against vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus further highlights its uniqueness .

特性

| The antibiotic growth promoter avilamycin inhibits protein synthesis by binding to bacterial ribosomes. Here the binding site is further characterized on Escherichia coli ribosomes. The drug interacts with domain V of 23S rRNA, giving a chemical footprint at nucleotides A2482 and A2534. Selection of avilamycin-resistant Halobacterium halobium cells revealed mutations in helix 89 of 23S rRNA. Furthermore, mutations in helices 89 and 91, which have previously been shown to confer resistance to evernimicin, give cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes at the ribosomal A-site interfering with initiation factor IF2 and tRNA binding in a manner similar to evernimicin. | |

CAS番号 |

11051-71-1 |

分子式 |

C61H88Cl2O32 |

分子量 |

1404.2 g/mol |

IUPAC名 |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 |

InChIキー |

XIRGHRXBGGPPKY-FCWLXANGSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

異性体SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

正規SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Color/Form |

Colorless, needle-shaped crystals from acetone-ether |

melting_point |

188-189.5 °C Colorless needles from chloroform/petroleum ether; MW: 1404.25; MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/ |

| 11051-71-1 | |

ピクトグラム |

Irritant |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

LY 048740; Surmax |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。